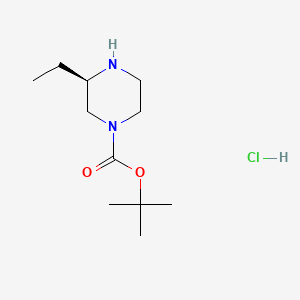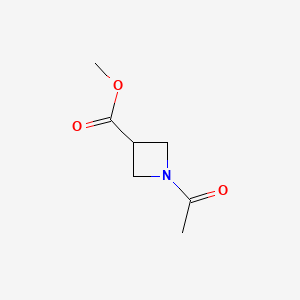
3-Ethoxy-2,6-difluoro-DL-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Pathogenesis of Cognitive Dysfunction in Phenylketonuria
Research discusses the impact of elevated blood phenylalanine concentrations on cerebral metabolism and cognitive function, crucial for understanding PKU's pathogenesis. It highlights the disturbed large neutral amino acid transport and its effects on neurotransmitter and protein synthesis in the brain, which could be relevant when considering the metabolism of modified phenylalanine derivatives like 3-Ethoxy-2,6-difluoro-DL-phenylalanine (de Groot et al., 2010).
Molecular Genetics of PKU
This study outlines the genetic basis of PKU and the role of phenylalanine hydroxylase in the disease, providing a foundation for understanding how modifications to phenylalanine, such as 3-Ethoxy-2,6-difluoro-DL-phenylalanine, might impact PKU management and treatment strategies (Güttler & Woo, 1986).
Plant Betalains: Chemistry and Biochemistry
While not directly related to 3-Ethoxy-2,6-difluoro-DL-phenylalanine, this review on betalains, pigments derived from phenylalanine, illustrates the diverse applications of phenylalanine in plant biochemistry. It provides insight into how phenylalanine derivatives could be used in studying pigment biosynthesis and application in food science and technology (Khan & Giridhar, 2015).
Advances in Nutritional and Pharmacological Management of PKU
This review discusses new dietary alternatives and pharmacological treatments for PKU, highlighting the importance of managing phenylalanine levels through diet and medication. It provides context for how modified phenylalanine compounds could potentially be used in developing new treatment modalities (Ney, Blank, & Hansen, 2013).
Sensors and Biosensors for Amino Acids Detection
The development of sensors and biosensors for detecting phenylalanine emphasizes the importance of monitoring phenylalanine levels in PKU management. This research could inform the development of diagnostic tools using derivatives of phenylalanine for more effective monitoring of phenylalanine levels in the blood (Dinu & Apetrei, 2022).
Safety And Hazards
特性
IUPAC Name |
2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUOGFHCCLUCBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,6-difluoro-DL-phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)
![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine hydrochloride](/img/structure/B567876.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)


![3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B567885.png)